甲基-α,α,α,6-D4-胸腺嘧啶二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

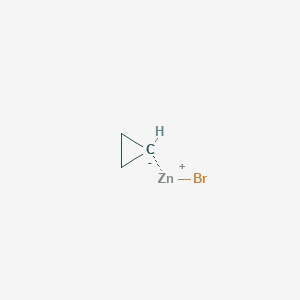

Thymine glycol exists as two diastereomeric pairs due to the chirality of the C(5) and C(6) atoms. A straightforward procedure for synthesizing each diastereomeric pair involves the bromination of thymidine followed by separation using High-Performance Liquid Chromatography (HPLC) and conversion to thymidine glycol by reflux in an aqueous solution (Lustig et al., 1992).

Molecular Structure Analysis

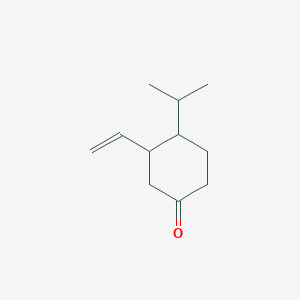

The molecular structure of thymine glycol involves significant alterations from its parent thymine molecule, including the addition of hydroxy groups. This structural modification disrupts the base-pairing and double-helix structure of DNA, affecting its replication and transcription processes. The cis and trans forms of thymine glycol exhibit differences in their interaction with DNA polymerases and other repair enzymes, influencing the repair mechanisms of oxidized DNA (Dolinnaya et al., 2013).

Chemical Reactions and Properties

Thymine glycol forms by the oxidation of thymidine in the presence of reactive oxygen species. It presents as cis and trans diastereomers, each showing distinct reactivity and repair pathways. The presence of thymine glycol in DNA can lead to mutations during replication, necessitating specific repair mechanisms to maintain genomic stability (Basu et al., 1989).

Physical Properties Analysis

The physical properties of thymine glycol, such as its melting point and solubility, are influenced by its molecular structure and the presence of hydroxy groups. These properties affect its interaction with surrounding water molecules and DNA strands, further influencing DNA's structural integrity and enzymatic interactions (Alcolea Palafox & Iza, 2010).

Chemical Properties Analysis

Thymine glycol's chemical properties, such as its reactivity with nucleophiles and electrophiles, are key to understanding its role in DNA damage and repair. The oxidative generation and subsequent repair of thymine glycol lesions are crucial for preventing mutations and maintaining cellular function (Frenkel et al., 1981).

科学研究应用

诱变潜力与 DNA 损伤:胸腺嘧啶二醇作为氧化诱变剂中常见的碱基损伤,被评估了其诱变潜力。研究发现,胸腺嘧啶二醇在 DNA 中诱导突变,但突变在胞嘧啶位点比胸腺嘧啶位点更频繁地发生,表明胸腺嘧啶二醇不是主要的突变前病变 (海耶斯等人,1988 年).

对 DNA 聚合酶功能的影响:另一项研究表明,DNA 中的胸腺嘧啶二醇病变显着阻止了各种 DNA 聚合酶的合成,包括聚合酶 I(克伦诺片段)、T4 DNA 聚合酶和聚合酶 α 2。这表明胸腺嘧啶二醇与腺嘌呤形成稳定的碱基对,但它的存在抑制了 DNA 合成 (克拉克和比尔兹利,1987 年).

氧化 DNA 损伤的检测:研究了人尿和鼠尿中胸腺嘧啶二醇和胸苷二醇的存在,作为氧化 DNA 损伤的潜在检测方法。该研究表明,这些化合物可能来自氧化 DNA 的修复,为 DNA 氧化产物提供了一种无创检测方法,这对于理解氧化代谢与衰老或癌症之间的关系非常重要 (卡斯卡特等人,1984 年).

三价二甲基砷的遗传毒性机制:研究探索了三价二甲基砷的遗传毒性机制,重点关注其在核碱基中诱导氧化应激。顺式胸腺嘧啶二醇被确定为 DNA 氧化损伤的生物标志物,表明其通过诱导氧化碱基损伤在砷致癌作用中的作用 (山中等人,2003 年).

对 DNA 分子结构和酶促处理的影响:一项研究调查了胸腺嘧啶二醇对 DNA 分子结构及其酶促处理的影响。它强调,胸腺嘧啶二醇由于其特定的结构,对高保真 DNA 聚合酶构成强烈的阻碍,并且在体内具有致死性。该研究还讨论了胸腺嘧啶二醇对 DNA 生物合成、转录和修复的影响 (多林纳亚等人,2013 年).

作用机制

Target of Action

Thymine-α,α,α,6-d4 Glycol is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

It’s known that deuterium-labeled compounds interact with their targets in a similar manner to their non-deuterated counterparts, with the key difference being the presence of deuterium . This can affect the pharmacokinetic and metabolic profiles of the drugs .

Biochemical Pathways

Deuterium-labeled compounds are often used as tracers in drug development processes, which can provide valuable insights into the biochemical pathways affected by the drug .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the effects of the drug at a molecular and cellular level .

Action Environment

It’s known that factors such as temperature can affect the stability and efficacy of deuterium-labeled compounds .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL involves the conversion of thymine to the desired compound through a series of reactions.", "Starting Materials": [ "Thymine", "Sodium borohydride (NaBH4)", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (EtOH)", "Water (H2O)" ], "Reaction": [ "Thymine is dissolved in a mixture of ethanol and water.", "Sodium borohydride is added to the solution to reduce the thymine to thymine glycol.", "The solution is then treated with hydrochloric acid to protonate the thymine glycol.", "Deuterium oxide is added to the solution to exchange the hydrogen atoms with deuterium atoms.", "Sodium hydroxide is added to the solution to deprotonate the thymine glycol.", "The solution is then heated to promote the elimination of water, resulting in the formation of THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL." ] } | |

CAS 编号 |

132523-94-5 |

分子式 |

C7H6D4N2O4 |

分子量 |

190.19 |

同义词 |

THYMINE-ALPHA,ALPHA,ALPHA,6-D4 GLYCOL |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1148540.png)